molecular formula C15H16N2O4S2 B2437995 N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797190-40-9

N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2437995
CAS No.: 1797190-40-9
M. Wt: 352.42
InChI Key: ZSEGVZKZVMKCMO-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-21-6-5-16-14(19)15(20)17-8-11-2-3-12(23-11)13(18)10-4-7-22-9-10/h2-4,7,9H,5-6,8H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEGVZKZVMKCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves the reaction of 2-methoxyethylamine with 5-(thiophene-3-carbonyl)thiophene-2-carboxylic acid in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions and requires the use of a suitable solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiophene rings in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide can be compared with other thiophene derivatives such as:

    Tipepidine: Used as an antitussive agent.

    Tiquizium Bromide: Used as an antispasmodic.

    Dorzolamide: Used in the treatment of glaucoma.

    Tioconazole: An antifungal agent.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structural features allow it to interact with various molecular targets, which may lead to significant therapeutic applications.

  • IUPAC Name : N-(2-methoxyethyl)-N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
  • Molecular Formula : C15H16N2O4S2
  • CAS Number : 1797190-40-9
  • Molecular Weight : 352.42 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with 5-(thiophene-3-carbonyl)thiophen-2-carboxylic acid in the presence of oxalyl chloride, under anhydrous conditions with suitable solvents such as dichloromethane.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiophene rings in the compound can modulate the activity of various biological pathways, leading to:

  • Antimicrobial Effects : The compound exhibits potential antibacterial and antifungal properties, likely through disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting key survival signals .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of several thiophene derivatives, including this compound, against various cancer cell lines, including colon cancer (WiDr cells). The compound demonstrated IC50 values less than 10 μM, indicating strong cytotoxicity against these cells .
  • Antimicrobial Testing :
    • In vitro studies have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve interference with bacterial cell membrane integrity or inhibition of DNA synthesis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other thiophene derivatives:

Compound NameBiological ActivityIC50 (µM)References
This compoundAnticancer, Antimicrobial<10
TipepidineAntitussiveNot specified
Tiquizium BromideAntispasmodicNot specified
DorzolamideGlaucoma treatmentNot specified
TioconazoleAntifungalNot specified

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